![molecular formula C11H21ClN2O B1430448 4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride CAS No. 1461713-23-4](/img/structure/B1430448.png)
4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride
Overview
Description
“4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride” is a compound with the IUPAC name (4-methylpiperidin-1-yl) (pyrrolidin-3-yl)methanone hydrochloride . It has a molecular weight of 232.75 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O.ClH/c1-9-3-6-13 (7-4-9)11 (14)10-2-5-12-8-10;/h9-10,12H,2-8H2,1H3;1H . This indicates that the compound contains a 4-methylpiperidin-1-yl group and a pyrrolidin-3-yl group, which are connected by a methanone group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.75 . It is a salt with chlorine as the counterion .Scientific Research Applications
Biomedical Research
4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride: is utilized in biomedical research due to its pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine scaffold is known for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can be used to synthesize novel molecules with potential therapeutic effects, particularly in the development of drugs with target selectivity.
Material Science
In material science, this compound’s structural versatility allows for the creation of new materials with desirable properties. The pyrrolidine ring’s non-planarity and stereogenicity can lead to materials with unique three-dimensional structures, which can be critical in developing advanced materials for various applications .
Chemical Synthesis
4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride: plays a role in chemical synthesis as a building block for creating complex organic compounds. Its saturated heterocyclic ring system offers a chance for generating structural diversity, which is beneficial in synthesizing new chemical entities .
Pharmacology
In pharmacology, the pyrrolidine core of this compound is significant in the design of new drug candidates. The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring can lead to a variety of biological profiles, which is essential for the discovery of new pharmacologically active substances .
Chromatography
In chromatography, 4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride can be used to study the behavior of similar compounds during separation processes. Its characteristics may help in understanding the interaction between the stationary phase and analytes, leading to improved chromatographic techniques .
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used in medicinal chemistry to treat various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-pyrrolidin-3-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-3-6-13(7-4-9)11(14)10-2-5-12-8-10;/h9-10,12H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNFBRGFMAWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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